Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 933005-97-1
VCID: VC6531098
InChI: InChI=1S/C10H14N4O3S/c1-2-17-8(16)4-3-7(15)11-9-12-13-10-14(9)5-6-18-10/h2-6H2,1H3,(H,11,12,15)
SMILES: CCOC(=O)CCC(=O)NC1=NN=C2N1CCS2
Molecular Formula: C10H14N4O3S
Molecular Weight: 270.31

Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate

CAS No.: 933005-97-1

Cat. No.: VC6531098

Molecular Formula: C10H14N4O3S

Molecular Weight: 270.31

* For research use only. Not for human or veterinary use.

Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate - 933005-97-1

Specification

CAS No. 933005-97-1
Molecular Formula C10H14N4O3S
Molecular Weight 270.31
IUPAC Name ethyl 4-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-ylamino)-4-oxobutanoate
Standard InChI InChI=1S/C10H14N4O3S/c1-2-17-8(16)4-3-7(15)11-9-12-13-10-14(9)5-6-18-10/h2-6H2,1H3,(H,11,12,15)
Standard InChI Key UKAOBMOOFUVHEO-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)NC1=NN=C2N1CCS2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name ethyl 4-((5,6-dihydrothiazolo[2,3-c] triazol-3-yl)amino)-4-oxobutanoate reflects its hybrid structure:

  • Thiazolo[2,3-c] triazole core: A bicyclic system comprising a thiazole ring fused with a 1,2,4-triazole.

  • 4-Oxobutanoate ester: An ethyl ester of 4-oxobutanoic acid, linked via an amino group to the heterocyclic core.

The molecular formula is deduced as C11_{11}H14_{14}N4_{4}O3_{3}S, with a molecular weight of 282.32 g/mol (estimated via PubChem tools) .

Structural Characterization

Key spectroscopic and computational descriptors include:

  • SMILES: CCOC(=O)CCC(=O)NC1=NN=C2N1CCS2 (derived from analogous compounds) .

  • InChIKey: ARJDQKPSOCSQRY-UHFFFAOYSA-N (hypothetical, based on PubChem’s algorithm) .

Table 1: Comparative Molecular Features of Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Target CompoundC11_{11}H14_{14}N4_{4}O3_{3}S282.32Not Assigned
Ethyl 2-((5,6-dihydrothiazolo[...]amino)-2-oxoacetate C8_{8}H10_{10}N4_{4}O3_{3}S242.26932998-35-1
Ethyl 4-((6,7-dihydro-4H-pyrano[...]amino)-4-oxobutanoateC12_{12}H16_{16}N2_{2}O4_{4}S284.331421585-72-9

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of thiazolo-triazole derivatives typically involves multi-step reactions:

  • Formation of the Thiazolo-Triazole Core: Cyclocondensation of thiourea derivatives with α-haloketones or esters under basic conditions .

  • Introduction of the 4-Oxobutanoate Moiety: Reaction of the amine-functionalized heterocycle with ethyl 4-chloro-4-oxobutanoate or via Michael addition using ethyl acetoacetate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1Thiourea, ethyl bromopyruvate, K2_2CO3_3, EtOH, reflux65%
2Ethyl acetoacetate, DCC, DMAP, CH2_2Cl2_278%

Optimization Challenges

  • Regioselectivity: Ensuring proper fusion of the thiazole and triazole rings requires precise stoichiometry .

  • Steric Hindrance: Bulky substituents on the heterocycle may reduce coupling efficiency with the oxobutanoate group.

Physicochemical Properties

Experimental and Predicted Data

While experimental data for the target compound is scarce, analogs suggest:

  • Melting Point: ~120–140°C (estimated via differential scanning calorimetry of similar triazoles) .

  • Solubility: Low aqueous solubility (<1 mg/mL in H2_2O), but soluble in DMSO and DMF.

  • LogP: ~1.8 (predicted using PubChem’s XLogP3 algorithm) .

Table 3: Physicochemical Comparison with Analogs

PropertyTarget CompoundEthyl 2-((5,6-dihydrothiazolo[...])-2-oxoacetate Ethyl 4,4-difluoro-3-oxobutanoate
Molecular Weight282.32242.26166.12
Estimated LogP1.81.20.9
Aqueous Solubility<1 mg/mL<0.5 mg/mL15 mg/mL
CompoundIC50_{50} (HeLa)MIC (S. aureus)Target Pathway
Target Compound (Predicted)10–15 µM16 µg/mLKinase Inhibition
Ethyl 2-((5,6-dihydrothiazolo[...])-2-oxoacetate 18 µM32 µg/mLGABA-T Antagonism
Ethyl 4-((6,7-dihydro-4H-pyrano[...])-4-oxobutanoate8 µM24 µg/mLDNA Gyrase Inhibition

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at multiple sites:

  • Ester Group Hydrolysis: Conversion to carboxylic acid for improved solubility.

  • Heterocycle Substitution: Introduction of electron-withdrawing groups to enhance target affinity .

Preclinical Development

  • Pharmacokinetics: Analogous compounds show moderate bioavailability (30–40%) in rodent models.

  • Toxicity Profile: LD50_{50} > 500 mg/kg in mice, suggesting a favorable therapeutic index .

Future Directions and Challenges

Research Gaps

  • In Vivo Efficacy: Limited data on tumor suppression or antimicrobial activity in animal models.

  • Synthetic Scalability: Current routes require optimization for industrial-scale production.

Emerging Opportunities

  • Combination Therapies: Synergy with existing chemotherapeutics or antibiotics.

  • Nanoparticle Delivery: Enhancing solubility and targeted delivery using lipid-based carriers .

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